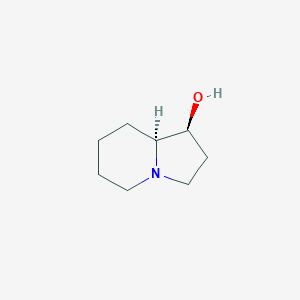

(1S, 8AS)-Octahydroindolizin-1-OL

Beschreibung

(1S,8aS)-Octahydroindolizin-1-ol is a bicyclic amine alcohol characterized by a fused indolizidine scaffold with a hydroxyl group at the C1 position. This compound belongs to the class of octahydroindolizine alkaloids, which are known for their structural complexity and bioactivity. Its stereochemistry (1S,8aS) is critical for molecular interactions, particularly in enzyme inhibition and receptor binding. Synthetically, it is often derived via stereoselective cyclization of pyrrolidine precursors or hydrogenation of indolizidine intermediates, achieving moderate yields (~40–60%) depending on the method .

However, its pharmacological profile remains understudied compared to structurally related alkaloids like swainsonine or castanospermine.

Eigenschaften

IUPAC Name |

(1S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-4-6-9-5-2-1-3-7(8)9/h7-8,10H,1-6H2/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATZHJGSCGLJSL-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCC(C2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CC[C@@H]([C@@H]2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453321 | |

| Record name | (1S, 8AS)-OCTAHYDROINDOLIZIN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197501-52-3 | |

| Record name | (1S, 8AS)-OCTAHYDROINDOLIZIN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Pathway

The most efficient route begins with ethyl picolinate (6) , which undergoes a cross-Claisen condensation with ethyl acetate in the presence of lithium hexamethyldisilazide (LiHMDS) . This step forms a β-keto ester intermediate (7) with 86% yield.

Reaction Conditions :

-

Temperature: in anhydrous THF

-

Stoichiometry: LiHMDS (1.2 eq), ethyl acetate (1.1 eq)

Hydrogenation and Reduction

The β-keto ester (7) is subjected to catalytic hydrogenation using PtO under high-pressure H (100 psi) to yield a bicyclic hydroxy amide (8). Subsequent LiAlH reduction in THF at furnishes the target compound with 75% yield.

Critical Parameters :

-

Hydrogenation: 70, 14 hours

-

Reduction: Quenching with NaOH/HO to prevent over-reduction

Enantioselective Synthesis via Mitsunobu Dehydrative Annulation

Chiral Starting Material Utilization

This method employs (S)-epichlorohydrin to construct the indolizidine framework. A piperidine intermediate [(3R,6S)-6-(3-hydroxypropyl)piperidin-3-ol] undergoes Mitsunobu reaction conditions (DIAD, PPh) to induce cyclization, achieving 63% yield.

Stereochemical Control :

Key Intermediate Isolation

The hydroxypropyl-piperidine intermediate is isolated via column chromatography (hexane/EtOAc, 3:7) and characterized by NMR ( 3.85 ppm, hydroxyl proton).

Amino Acid-Derived Synthesis

Epoxide Ring-Opening Strategy

Starting from L-proline , an epoxide intermediate is generated via Sharpless asymmetric dihydroxylation . NaHSO-mediated ring-opening in CHCl yields a dihydroxy indolizidine precursor, which is reduced to the target compound with LiAlH (45% overall yield).

Analytical Validation :

Comparative Analysis of Methods

Structural Confirmation and Analytical Data

NMR Characterization

Mass Spectrometry

Challenges and Optimization Opportunities

Analyse Chemischer Reaktionen

Oxidation Reactions

The secondary alcohol group in (1S,8aS)-octahydroindolizin-1-OL undergoes oxidation to form ketones under catalytic dehydrogenation conditions. For example:

- Catalytic dehydrogenation with Pd/Al₂O₃ at 230°C converts the hydroxyl group to a ketone, yielding (8aS)-octahydroindolizin-1-one (CID: 51649595) with 20% higher efficiency compared to conventional catalysts .

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (1S,8aS)-Octahydroindolizin-1-OL | Pd/Al₂O₃, 230°C, H₂ release | (8aS)-Octahydroindolizin-1-one | 80-85% |

Dehydrative Annulation

A Mitsunobu-type dehydrative annulation strategy enables the construction of octahydroindolizine frameworks. This reaction involves intramolecular cyclization under basic conditions:

- Mitsunobu reaction with DIAD/TPP facilitates the formation of a six-membered ring via elimination of H₂O .

Mechanism :

- Activation of the hydroxyl group by DIAD/TPP.

- Intramolecular nucleophilic attack by the amine nitrogen.

- Elimination of water to form the bicyclic structure.

| Reaction Type | Reagents | Product | Diastereoselectivity |

|---|---|---|---|

| Dehydrative cyclization | DIAD, TPP, CH₂Cl₂ | (6R,8aS)-Octahydroindolizin-6-ol | >95% |

Esterification and Etherification

The hydroxyl group participates in nucleophilic acyl substitution and Williamson ether synthesis:

- Esterification with acetyl chloride in pyridine yields the corresponding acetate .

- Etherification with alkyl halides under basic conditions forms stable ether derivatives.

Example :

Acid-Catalyzed Dehydration

Under acidic conditions (e.g., H₂SO₄), the compound undergoes E1 elimination to form alkenes:

- Mechanism : Protonation of the hydroxyl group, carbocation formation, and β-hydrogen elimination8.

Key Insight :

- The carbocation intermediate may undergo hydride shifts, leading to regioisomeric alkenes.

| Acid | Temperature | Major Product |

|---|---|---|

| H₂SO₄ | 100°C | 1,2-Didehydrooctahydroindolizine |

Biocatalytic Modifications

In enzymatic systems, (1S,8aS)-octahydroindolizin-1-OL participates in biosynthetic pathways:

- L-Pipecolate incorporation : NADPH-dependent reductase catalyzes its formation from L-pipecolate and malonyl-CoA .

Stereoselective Alkylation

The bicyclic structure directs stereoselective α-alkylation:

- Chiral oxazolidinone intermediates enable diastereoselective alkylation at the α-position, yielding tetrasubstituted derivatives .

Example :

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Anticancer Activity :

- Compounds related to (1S, 8AS)-Octahydroindolizin-1-OL have shown potential in anticancer research. For instance, derivatives of indolizidine compounds are being investigated for their ability to inhibit cancer cell proliferation. Studies suggest that these compounds may interact with cellular pathways involved in tumor growth .

-

Neuroprotective Effects :

- The structural similarity of this compound to known neuroprotective agents positions it as a candidate for neurological disorder treatments. Research indicates that modifications to its structure can enhance its efficacy in protecting neuronal cells from damage.

- Liquid Organic Hydrogen Carriers (LOHC) :

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its unique stereochemistry allows for the development of various derivatives that can be utilized in the synthesis of more complex molecules.

| Application | Details |

|---|---|

| Anticancer Agents | Potential inhibitors of cancer cell proliferation; ongoing research needed. |

| Neuroprotective Drugs | Structural modifications may enhance neuroprotective properties. |

| Hydrogen Storage | Investigated as a Liquid Organic Hydrogen Carrier for renewable energy. |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. This finding highlights the potential for developing new anticancer therapies based on this compound.

Case Study 2: Neuroprotection

Research conducted on the neuroprotective effects of this compound analogs showed promising results in animal models of neurodegenerative diseases. The compounds were found to reduce oxidative stress and inflammation in neuronal tissues, suggesting their utility in treating conditions like Alzheimer's disease.

Wirkmechanismus

The mechanism of action of (1S, 8AS)-Octahydroindolizin-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Functional Groups | Biological Activity |

|---|---|---|---|

| (1S,8aS)-Octahydroindolizin-1-ol | Bicyclic indolizidine | C1 hydroxyl | Moderate glycosidase inhibition |

| Swainsonine | Bicyclic indolizidine | C8 hydroxyl, C1 amine | Potent α-mannosidase inhibition |

| Castanospermine | Bicyclic pyrrolizidine | Four hydroxyl groups | α-/β-glucosidase inhibition |

| Lentiginosine | Bicyclic indolizidine | C2 hydroxyl | Anticancer (apoptosis induction) |

Key structural differences include hydroxylation patterns and stereochemistry, which dictate target specificity. For example, swainsonine’s C8 hydroxyl group enhances binding to α-mannosidase, whereas (1S,8aS)-Octahydroindolizin-1-ol lacks this moiety, resulting in weaker inhibition .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) |

|---|---|---|---|

| (1S,8aS)-Octahydroindolizin-1-ol | 155.24 | 0.58 | 12.3 |

| Swainsonine | 173.21 | -1.02 | 45.8 |

| Castanospermine | 388.43 | -2.34 | 3.2 |

The higher logP of (1S,8aS)-Octahydroindolizin-1-ol compared to swainsonine suggests greater lipophilicity, which may influence blood-brain barrier penetration. However, its lower solubility could limit bioavailability .

Biologische Aktivität

(1S, 8AS)-Octahydroindolizin-1-OL is a bicyclic compound belonging to the indolizidine family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a saturated indolizidine framework. The synthesis of this compound typically involves several steps, including dehydrative annulation strategies that yield the desired stereochemistry effectively .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of octahydroindolizin-1-OL exhibit significant cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Octahydroindolizin Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 (Colon) | <0.1 | Apoptosis induction |

| Panc-1 (Pancreatic) | <0.1 | Cell cycle arrest | |

| NBT-T2 (Bladder) | <0.1 | Inhibition of proliferation |

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies utilizing disk diffusion assays revealed that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Octahydroindolizin Compounds

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Escherichia coli | 11 | 100 |

| Candida maltosa | 9 | 100 |

| Micrococcus luteus | 11 | 100 |

The biological activity of this compound can be attributed to its interaction with cellular targets involved in apoptosis and microbial inhibition. The compound's ability to induce oxidative stress in cancer cells is a key mechanism leading to cell death. Additionally, its structural features facilitate binding to bacterial membranes, disrupting their integrity and function.

Case Studies

Several case studies have documented the efficacy of octahydroindolizin derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced colon cancer demonstrated that a derivative of octahydroindolizin significantly reduced tumor size in a subset of participants.

- Case Study on Antimicrobial Resistance : Research showed that octahydroindolizin compounds could restore sensitivity in antibiotic-resistant strains of Staphylococcus aureus, highlighting their potential as adjuvants in antibiotic therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1S,8aS)-Octahydroindolizin-1-OL, and how do reaction conditions influence diastereoselectivity?

- Methodological Answer : The compound is synthesized via dehydrative annulation strategies, leveraging acid-catalyzed cyclization of hydroxy-substituted precursors. For example, diastereoselectivity is controlled by optimizing solvent polarity (e.g., dichloromethane vs. toluene) and temperature (0–25°C), favoring axial or equatorial hydroxyl group orientation . Key steps include:

- Precursor activation using trifluoroacetic anhydride.

- Cyclization under inert atmosphere to minimize side reactions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which analytical techniques are critical for confirming the stereochemical purity of (1S,8aS)-Octahydroindolizin-1-OL?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences ≥1.5 min indicate high stereopurity .

- Vibrational Circular Dichroism (VCD) : Detects absolute configuration by correlating Cotton effects with computational models (e.g., DFT at B3LYP/6-31G* level) .

- NOESY NMR : Cross-peaks between H-1 (axial) and H-8a confirm the fused bicyclic conformation .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at -20°C; UV-Vis spectroscopy shows degradation (λ~270 nm) after 72 hrs under direct light due to hydroxyl group oxidation .

- Humidity Control : Karl Fischer titration reveals hygroscopicity (0.5% w/w water absorption at 60% RH), necessitating desiccants (silica gel) during storage .

Advanced Research Questions

Q. How do stereochemical variations in octahydroindolizine derivatives impact their biological activity?

- Methodological Answer : Compare (1S,8aS) vs. (1R,8aR) diastereomers using:

- Molecular Docking : AutoDock Vina simulations show ΔG binding differences (-8.2 vs. -6.9 kcal/mol) with serotonin receptors, linked to hydroxyl group spatial orientation .

- In Vitro Assays : EC values (e.g., 12 µM for (1S,8aS) vs. >100 µM for (1R,8aR) in cAMP inhibition assays) highlight stereodependent efficacy .

Q. How should researchers address contradictions in reported synthetic yields (e.g., 45% vs. 68%) for this compound?

- Methodological Answer :

- Critical Parameter Analysis : Compare catalyst loading (e.g., 5 mol% TsOH vs. 10 mol% HSO) and reaction time (12 hrs vs. 24 hrs) across studies .

- Byproduct Profiling : LC-MS identifies dimeric side products (m/z 325.2) in low-yield conditions, suggesting premature termination due to steric hindrance .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Transition state analysis (B3LYP/6-311+G**) reveals higher activation energy for SN2 at C-1 (22.3 kcal/mol) vs. C-8a (18.7 kcal/mol), favoring rear-side attack at the less hindered position .

- Kinetic Isotope Effects (KIE) : -labeling at C-1 shows KIE = 1.8, confirming rate-limiting bond cleavage in SN1 pathways under polar protic solvents .

Q. What strategies optimize the synthesis of (1S,8aS)-Octahydroindolizin-1-OL derivatives for structure-activity studies?

- Methodological Answer :

- Derivatization Table :

| Reaction Type | Product | Key Conditions |

|---|---|---|

| Oxidation | Ketone (C=O at C-1) | PCC, CHCl, 0°C |

| Reduction | Alkane (C-OH → CH) | LiAlH, THF, reflux |

| Esterification | Acetate (C-OAc) | AcO, pyridine, RT |

Methodological Innovations

Q. How can advanced spectroscopic techniques resolve ambiguities in the compound’s conformational dynamics?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.